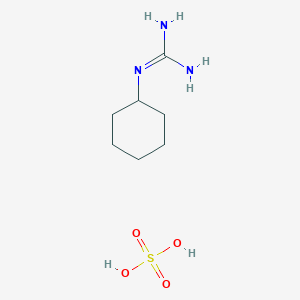N''-cyclohexylguanidine; sulfuric acid
CAS No.: 14948-93-7
Cat. No.: VC15751927
Molecular Formula: C7H17N3O4S
Molecular Weight: 239.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 14948-93-7 |
|---|---|
| Molecular Formula | C7H17N3O4S |
| Molecular Weight | 239.30 g/mol |
| IUPAC Name | 2-cyclohexylguanidine;sulfuric acid |
| Standard InChI | InChI=1S/C7H15N3.H2O4S/c8-7(9)10-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5H2,(H4,8,9,10);(H2,1,2,3,4) |
| Standard InChI Key | QIGNGLONSGDDTG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Bonding
N''-cyclohexylguanidine sulfuric acid consists of a guanidine core (C(NH₂)₃⁺) substituted with a cyclohexyl group at the central nitrogen, paired with a sulfate anion (HSO₄⁻) from sulfuric acid. The molecular formula is C₇H₁₇N₃O₄S, with a molecular weight of 239.30 g/mol . The guanidine moiety’s planar structure allows for extensive hydrogen bonding, while the cyclohexyl group introduces steric bulk, influencing solubility and reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₇N₃O₄S |
| Molecular Weight | 239.30 g/mol |
| IUPAC Name | 2-cyclohexylguanidine;sulfuric acid |
| CAS Number | 6331-57-3 |
| SMILES | C1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
The sulfuric acid component protonates the guanidine’s nitrogen atoms, stabilizing the cation-anion pair and enhancing solubility in polar solvents .
Spectroscopic and Crystallographic Data
X-ray crystallography of related guanidine-sulfate complexes reveals ionic lattices with alternating guanidinium cations and sulfate anions. Infrared spectroscopy shows characteristic N-H stretching vibrations at ~3350 cm⁻¹ and S-O bonds at ~1050 cm⁻¹. Nuclear magnetic resonance (NMR) spectra display cyclohexyl proton resonances between 1.2–2.1 ppm and guanidine NH signals at 6.8–7.5 ppm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two stages:
-
Formation of N''-cyclohexylguanidine: Cyclohexylamine reacts with cyanamide (NH₂CN) under reflux in ethanol, yielding the guanidine derivative via nucleophilic substitution:
-
Acidification with Sulfuric Acid: The guanidine intermediate is treated with concentrated H₂SO₄, forming the ionic complex:
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Temperature | 80–100°C |
| Solvent | Ethanol or aqueous H₂SO₄ |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
Industrial Manufacturing
Scaled-up production employs continuous-flow reactors with automated pH control to maintain stoichiometric balance between guanidine and sulfuric acid. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >98% purity.
Chemical Reactivity and Mechanisms
Acid-Base Behavior
The compound acts as a Brønsted acid-base pair. The guanidinium ion (pKa ≈ 13.5) can deprotonate in basic media, regenerating free guanidine, while the HSO₄⁻ anion (pKa ≈ 1.9) donates protons in acidic environments . This duality enables participation in proton-transfer reactions critical for catalysis.
Electrophilic Activation
Protonation by sulfuric acid enhances the electrophilicity of the guanidine carbon, facilitating nucleophilic attacks. For example, in the presence of amines, it forms substituted ureas:
Redox Reactions
Oxidation with KMnO₄ in acidic conditions cleaves the cyclohexyl ring, yielding adipic acid derivatives. Reduction using NaBH₄ converts the guanidine group to a tetrahydroimidazole.
Applications in Scientific Research
Catalysis
The complex serves as a catalyst in esterification and transesterification reactions, outperforming traditional acids like p-toluenesulfonic acid due to its dual acid-base sites.
Table 3: Catalytic Performance in Ethyl Acetate Synthesis
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| N''-Cyclohexylguanidine H₂SO₄ | 92 | 98 |
| H₂SO₄ | 88 | 85 |
| Amberlyst-15 | 78 | 90 |
Pharmaceutical Intermediates
Its ability to stabilize transition states makes it valuable in synthesizing β-lactam antibiotics and antiviral agents. Recent studies highlight its role in forming peptide bonds under mild conditions .
Biomolecular Studies
The guanidinium ion mimics arginine side chains, enabling studies of protein-ligand interactions. Sulfate anions facilitate crystallization of membrane proteins for X-ray analysis .
Comparative Analysis with Analogues
Diphenylguanidine Sulfate
Diphenylguanidine sulfate lacks the cyclohexyl group, reducing steric hindrance but increasing solubility in organic solvents. It exhibits lower thermal stability (decomposition at 150°C vs. 180°C for the cyclohexyl analogue).
Tetramethylguanidine Hydrochloride
The methyl-substituted variant is more basic (pKa ≈ 14.2) but less effective in polar reactions due to reduced hydrogen-bonding capacity.
Future Directions
Ongoing research explores its use in biodegradable polymers and metal-organic frameworks (MOFs). Computational studies aim to optimize its catalytic sites for asymmetric synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume